![molecular formula C16H16N4O2 B4626606 3-methyl-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]-5-isoxazolecarboxamide](/img/structure/B4626606.png)
3-methyl-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]-5-isoxazolecarboxamide
Overview
Description
The compound belongs to a class of chemicals that have garnered interest for their potential applications in various fields due to their structural features and reactivity. Research on similar compounds provides valuable insights into their synthesis, molecular structure, and properties.
Synthesis Analysis
The synthesis of compounds closely related to 3-methyl-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]-5-isoxazolecarboxamide involves one-pot reactions and the use of specific reagents to achieve desired structural features. For example, Martins et al. (2002) discuss the synthesis of 3-methylisoxazole-5-carboxamides and 5-[(1H-pyrazol-1-yl)carbonyl]-3-methylisoxazoles, showcasing techniques that could be adapted for synthesizing the compound of interest (Martins et al., 2002).
Molecular Structure Analysis
Studies involving X-ray crystallography provide detailed insights into the molecular structure of related compounds. For instance, Kumara et al. (2018) describe the crystal structure of a novel pyrazole derivative, which helps understand the spatial arrangement and bonding patterns that could be similar in the compound of interest (Kumara et al., 2018).
Chemical Reactions and Properties
Chemical reactions involving similar compounds are characterized by their reactivity with various reagents, leading to a variety of products. The study by Cao et al. (2019) on the cycloaddition of ynamides with unprotected isoxazol-5-amines presents a reaction mechanism that could be relevant to understanding the reactivity of the compound of interest (Cao et al., 2019).
Physical Properties Analysis
The physical properties of compounds in this class can vary widely depending on their molecular structure. Analysis of related compounds through techniques like NMR, IR, and mass spectrometry provides insights into their physical characteristics, as seen in the work by Musad et al. (2010), who discuss the synthesis and characterization of pyrazoles and isoxazoles (Musad et al., 2010).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are crucial for understanding the behavior of these compounds under various conditions. Research by Zhu et al. (2019) on the synthesis of pyrrole-3-carboxamide derivatives via cycloaddition highlights the chemical behavior that might be expected from the compound of interest (Zhu et al., 2019).
Scientific Research Applications
Synthesis and Characterization
The compound "3-methyl-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]-5-isoxazolecarboxamide" falls within the class of chemicals that have been the subject of extensive research due to their potential biological activities. Research efforts have led to the synthesis of various derivatives through reactions involving key precursors such as hydrazine hydrate, ethanol, and specific amino compounds. For instance, the synthesis and characterization of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives have been reported, highlighting the process of reacting N-(aryl)-2-cyano-3-[(4-methoxyphenyl)amino]-3-(methylthio)acrylamides with hydrazine hydrate in ethanol to yield pyrazolo[1,5-a]pyrimidine derivatives. These compounds were further analyzed for their in vitro cytotoxic activity against specific cell lines, showcasing the potential biomedical applications of this class of compounds (Hassan, Hafez, & Osman, 2014).
Potential Applications
Cytotoxic Activity
The synthesized derivatives have shown potential cytotoxic activities, suggesting their utility in developing novel anticancer agents. The detailed characterization of these compounds, including their structure-activity relationships, could lead to the identification of new therapeutic agents (Hassan, Hafez, & Osman, 2014).
Material Science Applications
Another avenue of research has focused on the use of similar compounds in material science, for instance, the synthesis of organostannoxane macrocycle networks. This involves the reaction of pyrazole-3,5-dicarboxylic acid with dibenzyltin dichloride, leading to novel network structures with potential applications in catalysis and as materials with unique electronic properties (Chandrasekhar, Thirumoorthi, & Azhakar, 2007).
Anticonvulsant Activity
Compounds within this chemical class have also been evaluated for their anticonvulsant activities. Through the modification of the imidazole ring atoms, researchers have identified derivatives with potential as anticonvulsant agents, opening new pathways for the treatment of neurological disorders (Kelley et al., 1995).
properties
IUPAC Name |
3-methyl-N-[1-[(2-methylphenyl)methyl]pyrazol-3-yl]-1,2-oxazole-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2/c1-11-5-3-4-6-13(11)10-20-8-7-15(18-20)17-16(21)14-9-12(2)19-22-14/h3-9H,10H2,1-2H3,(H,17,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHIGHKFJUKUWLB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=CC(=N2)NC(=O)C3=CC(=NO3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]-1,2-oxazole-5-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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